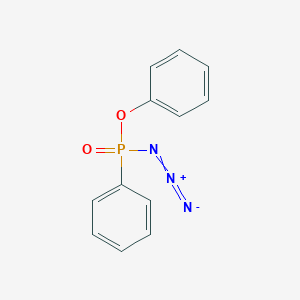

Phenyl phenylphosphonazidate

Description

Structure

3D Structure

Properties

CAS No. |

62188-14-1 |

|---|---|

Molecular Formula |

C12H10N3O2P |

Molecular Weight |

259.20 g/mol |

IUPAC Name |

[azido(phenyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C12H10N3O2P/c13-14-15-18(16,12-9-5-2-6-10-12)17-11-7-3-1-4-8-11/h1-10H |

InChI Key |

ZTHPLCYNQJKOEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Phenyl Phenylphosphonazidate Chemistry

Mechanistic Investigations of Phosphonazidation Reactions

The formation of phosphonazidates, including phenyl phenylphosphonazidate, can be achieved through various synthetic routes, with the modified Atherton-Todd reaction being a prominent method. sci-hub.sethieme-connect.de Mechanistic studies, often employing techniques like Gas Chromatography/Mass Spectrometry (GC/MS), have been instrumental in elucidating the pathways of these reactions. thieme-connect.de

In a typical phosphonazidation, a phosphonate (B1237965), such as ethyl phenylphosphinate, reacts with an azide (B81097) source, like sodium azide, in the presence of a halogenating agent, commonly carbon tetrachloride, and a base, such as triethylamine. sci-hub.sethieme-connect.de Investigations have revealed that the reaction proceeds through the formation of a phosphorochloridate intermediate. sci-hub.sethieme-connect.de For instance, in the azidation of diethyl phosphite (B83602), the corresponding phosphorochloridate was identified as an intermediate by GC/MS analysis. thieme-connect.de This observation supports a stepwise mechanism where the P-H bond of the starting phosphinate is first converted to a P-Cl bond, which is subsequently displaced by the azide anion.

However, in the specific case of the azidation of ethyl phenylphosphinate to yield ethyl phenylphosphonazidate, the corresponding phenyl phosphinochloridate intermediate was not detected by GC/MS. thieme-connect.de This has led to the proposition that the reaction may proceed through an alternative, yet to be fully elucidated, mechanism. thieme-connect.de Further investigations are required to clarify the precise sequence of events in this particular transformation.

The choice of solvent also plays a significant role in the efficiency of phosphonazidation reactions, which in turn provides clues about the reaction mechanism. Studies on the azidation of diethyl phosphite have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) lead to higher yields compared to nonpolar or protic solvents. sci-hub.se This suggests that the mechanism involves ionic intermediates that are stabilized by polar solvents.

Table 1: Effect of Solvent on the Yield of Diethyl Phosphorazidate sci-hub.se

| Solvent | Dielectric Constant (ε) | Yield (%) |

| N,N-Dimethylformamide | 36.7 | 100 |

| Acetonitrile | 37.5 | 75.3 |

| Chloroform | 4.81 | 20.7 |

| Tetrahydrofuran | 7.58 | 29.3 |

| Benzene | 2.28 | 13.7 |

| Carbon Tetrachloride | 2.24 | 22.7 |

| Methanol | 32.7 | 6.3 |

| Acetic Acid | 6.15 | < 5 |

Role of Intermediates in Phenylphosphonazidate Formation

The general mechanism involves the in situ formation of a phosphorochloridate from the corresponding H-phosphinate and a chlorine source. This is followed by a nucleophilic attack of the azide ion on the phosphorus center, displacing the chloride and forming the desired phosphonazidate. The transient nature of these intermediates often makes their direct observation challenging. nih.gov

In reactions where the expected phosphorochloridate intermediate is not observed, as in the synthesis of ethyl phenylphosphonazidate, alternative intermediates may be at play. thieme-connect.de One possibility is the formation of a pentacoordinate phosphorus species. The reaction could also proceed via a pathway that does not involve a distinct, isolable intermediate but rather a transient transition state. The inability to detect an intermediate does not definitively rule out its existence, as its concentration may be too low or its lifetime too short for detection by the analytical methods employed. nih.gov

Concerted vs. Stepwise Mechanistic Frameworks in Phosphonazidate Reactions

Chemical reactions can proceed through two primary mechanistic frameworks: concerted and stepwise. fiveable.me A concerted mechanism involves all bond-breaking and bond-forming events occurring in a single step through a single transition state, without the formation of any intermediates. fiveable.meyoutube.com In contrast, a stepwise mechanism involves a sequence of two or more elementary steps, with the formation of one or more intermediates. fiveable.me

The formation of phenylphosphonazidate via the Atherton-Todd reaction is generally considered a stepwise process. sci-hub.sethieme-connect.defiveable.me This is supported by the detection of phosphorochloridate intermediates in analogous reactions. sci-hub.sethieme-connect.de The reaction proceeds in discrete steps: formation of the phosphorochloridate followed by nucleophilic substitution by the azide. fiveable.me

However, the possibility of a concerted mechanism, or a mechanism with a very short-lived intermediate that approaches a concerted character, cannot be entirely dismissed, especially in cases where no intermediate is observed. thieme-connect.de Distinguishing between these two frameworks often requires sophisticated kinetic studies, such as the use of kinetic isotope effects (KIEs). diva-portal.orgnih.gov For instance, measuring the isotope effect at multiple atomic positions simultaneously (double isotope fractionation) can provide strong evidence for a stepwise versus a concerted pathway. nih.gov While such detailed studies have been applied to various organic and enzymatic reactions, their specific application to the formation of this compound is not extensively documented in the available literature. nih.govnih.gov

The energy profile of a stepwise reaction features energy minima corresponding to the intermediates, whereas a concerted reaction has a single energy maximum corresponding to the transition state. youtube.com Computational chemistry can also be a powerful tool to explore the potential energy surfaces of these reactions and predict whether a stepwise or concerted pathway is energetically more favorable. nih.gov

Kinetic and Thermodynamic Aspects of Phenylphosphonazidate Transformations

The rate and equilibrium of a chemical reaction are governed by its kinetic and thermodynamic parameters, respectively. In the context of phenylphosphonazidate chemistry, understanding these aspects is crucial for reaction optimization.

Kinetic studies, such as monitoring the reaction progress over time under different conditions, can help identify the rate-determining step and determine the reaction order with respect to each reactant. For example, it has been observed that the phosphonazidation reaction often requires a catalytic amount of a base like triethylamine, suggesting its involvement in the rate-determining step, likely in the deprotonation of the H-phosphinate or in facilitating the formation of the phosphorochloridate. thieme-connect.de

Advanced Spectroscopic Characterization and Elucidation for Phenyl Phenylphosphonazidate

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy and its Applications

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and bonding within a sample. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum contains a series of peaks, each corresponding to a specific vibrational mode of the molecule. For phenyl phenylphosphonazidate, Raman spectroscopy would be instrumental in identifying the characteristic vibrations of its key functional groups.

Theoretical Applications for this compound:

Phenyl Rings: The monosubstituted and disubstituted phenyl rings would exhibit a number of characteristic Raman bands. These include the ring breathing modes (typically around 1000 cm⁻¹), C-C stretching vibrations within the ring (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations (above 3000 cm⁻¹).

Phosphorus Group: The P=O stretching vibration in the phosphonate (B1237965) group would be expected to produce a strong Raman signal, typically in the range of 1200-1300 cm⁻¹. The P-O-C stretching vibrations would also be observable, likely in the 900-1100 cm⁻¹ region.

Azide (B81097) Group: The asymmetric stretching of the azide (-N₃) group gives rise to a very strong and characteristic Raman band, typically found in the 2100-2160 cm⁻¹ region. The symmetric stretch is usually weaker and appears around 1200-1350 cm⁻¹.

Hypothetical Raman Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Phenyl Ring Breathing | ~1000 | Medium |

| Phenyl C-C Stretch | ~1400-1600 | Strong |

| Phenyl C-H Stretch | >3000 | Medium |

| P=O Stretch | ~1200-1300 | Strong |

| P-O-C Stretch | ~900-1100 | Medium |

| Asymmetric N₃ Stretch | ~2100-2160 | Very Strong |

| Symmetric N₃ Stretch | ~1200-1350 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the presence of chromophores and conjugated systems.

Expected Electronic Transitions in this compound:

π → π* Transitions: The phenyl rings in the molecule contain π electrons that can be excited to higher energy π* orbitals. These transitions are typically responsible for strong absorption bands in the UV region, generally below 300 nm. The presence of two phenyl rings might lead to complex absorption patterns.

n → π* Transitions: The oxygen and nitrogen atoms in the phosphonazidate group have non-bonding electrons (n electrons) that can be excited to π* orbitals. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima corresponding to these electronic transitions, confirming the presence of the aromatic system and heteroatoms with lone pairs.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for this compound:

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the this compound molecule.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation upon ionization. Expected fragmentation pathways could include the loss of N₂ from the azide group, cleavage of the P-O and P-C bonds, and fragmentation of the phenyl rings. The analysis of these fragment ions would provide valuable information for confirming the molecular structure.

Hypothetical Fragmentation Data for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - N₂]⁺ | Loss of nitrogen gas from the azide group |

| [C₆H₅O]⁺ | Phenyl radical cation |

| [C₆H₅PO₂]⁺ | Phenylphosphonate (B1237145) fragment |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Application to this compound:

XPS analysis of this compound would provide information on the core-level binding energies of the constituent elements (C, H, N, O, P). The precise binding energies would be sensitive to the chemical environment of each atom, allowing for the differentiation of, for example, the different nitrogen atoms in the azide group or the oxygen atoms in the P=O and P-O-C linkages. This would provide a detailed picture of the bonding within the molecule.

Advanced Spectroscopic Methodologies (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light.

Fluorescence Properties of this compound:

Computational and Theoretical Investigations of Phenyl Phenylphosphonazidate

Quantum Chemical Methodologies in Molecular Geometry Optimization

The initial step in the computational analysis of a molecule like phenyl phenylphosphonazidate involves determining its most stable three-dimensional structure, a process known as geometry optimization. This is crucial as the molecular geometry dictates many of its chemical and physical properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule such as this compound, DFT methods would be employed to predict its equilibrium geometry. nih.govnih.gov This involves selecting an appropriate functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals.

Commonly used functionals for organophosphorus compounds include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This would be paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions to account for the lone pairs and potential weak interactions within the molecule. nih.gov The optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of this compound until a minimum on the potential energy surface is located.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be used for geometry optimization. nih.govresearchgate.net Methods like Møller–Plesset perturbation theory (MP2) are often used to incorporate electron correlation effects, which are important for accurate structural predictions. researchgate.net However, these methods are typically more computationally demanding than DFT.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative. While not typically the primary choice for detailed research on a specific molecule, they can be useful for initial explorations of the potential energy surface or for very large systems.

Electronic Structure Analysis and Bonding Characterization

Once the optimized geometry of this compound is obtained, a variety of analyses can be performed to understand its electronic structure, reactivity, and bonding characteristics. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and atomic charges. For this compound, NBO analysis would be used to:

Determine the hybridization of the phosphorus, nitrogen, and carbon atoms.

Quantify the strength and polarity of the P-N, P-O, P-C, and N-N bonds.

Analyze the delocalization of electron density through hyperconjugative interactions, which can reveal important stabilizing effects within the molecule.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This would allow for the identification of the most reactive sites on the molecule, such as the lone pairs on the oxygen and nitrogen atoms.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

No studies detailing the analysis of electron localization in this compound using ELF or LOL methodologies were identified. Such studies would typically provide insights into the nature of chemical bonds and lone pairs within the molecule.

Simulation of Spectroscopic Parameters

Computational Vibrational Spectroscopy (IR, Raman)

No research was found that presented simulated Infrared (IR) or Raman spectra of this compound. These simulations would normally be used to assign vibrational modes and compare theoretical data with experimental spectroscopic results.

Theoretical NMR Chemical Shift Predictions (GIAO method)

There are no available studies that have calculated the theoretical NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method or any other computational approach. Such predictions are valuable for confirming molecular structures and understanding the electronic environment of the nuclei.

Reaction Pathway Modeling and Transition State Characterization

Potential Energy Surface (PES) Mapping

No investigations into the potential energy surface of reactions involving this compound were discovered. PES mapping is crucial for understanding reaction mechanisms and identifying stable intermediates and transition states.

Variable Reaction Coordinate Transition State Theory (VRC-TST)

No literature was found that applies Variable Reaction Coordinate Transition State Theory to any reaction involving this compound to calculate reaction rates.

The absence of specific computational and theoretical data for this compound in the public domain prevents the generation of the requested scientific article. The techniques mentioned in the outline are standard and powerful tools in computational chemistry for characterizing molecules and their reactions. However, it appears that these methods have not yet been applied to this compound in any published research.

Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) Calculations

Currently, there is a notable absence of specific Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) calculations in the scientific literature pertaining to this compound. While RRKM-ME theory is a powerful tool for predicting the kinetics of unimolecular reactions, its application to this particular compound has not been documented in available research.

In principle, RRKM-ME calculations for this compound would involve the computational determination of its vibrational frequencies and the transition state structures for its decomposition pathways. This data would then be used to calculate the microcanonical rate constants, k(E), which describe the rate of reaction at a specific energy. The master equation would then be solved to account for collisional energy transfer, yielding the temperature and pressure-dependent rate constants for the thermal decomposition of the molecule. Such a study would provide valuable insights into the stability and reaction mechanisms of this compound.

Aromaticity and Electronic Resonance Considerations of the Phenyl Moiety

The electronic structure and aromaticity of the phenyl moieties in this compound are central to its chemical properties and reactivity. While specific computational studies focusing exclusively on this compound are not prevalent, the fundamental principles of aromaticity and electronic resonance can be applied to understand its behavior.

Density Functional Theory (DFT) calculations, for instance, could elucidate the nature of the chemical bonding and the distribution of electron density. mdpi.com Such computational approaches can provide a detailed picture of the electronic structure, which is often challenging to obtain through experimental methods alone. mdpi.com Theoretical studies on similar molecules containing phenyl groups often investigate how substituents affect the electronic properties of the ring and the molecule's reactivity. For example, studies on cyclometalated phenylpyridine Ir(III) complexes have utilized DFT to understand electronic structures and spectra.

Decomposition Pathways and Stability Studies of Phenyl Phenylphosphonazidate

Thermal Decomposition Mechanisms

The thermal decomposition of compounds analogous to phenyl phenylphosphonazidate, such as phosphinic azides and acyl azides, typically proceeds through a concerted mechanism known as the Curtius rearrangement. wikipedia.org This reaction involves the elimination of nitrogen gas (N₂) and the migration of a group to the nitrogen atom, forming a metaphosphonimidate intermediate. wikipedia.org It is a unimolecular rearrangement that is generally considered to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

For this compound, the proposed thermal decomposition would lead to the formation of a highly reactive P(V)-metaphosphonimidate intermediate through the migration of one of the phenyl groups. This intermediate is prone to rapid subsequent reactions, such as oligomerization or reaction with any available trapping agents.

A related and widely used reagent, diphenylphosphoryl azide (B81097) (DPPA), is noted for its thermal stability, with decomposition reported to occur at temperatures above 200°C. commonorganicchemistry.com This suggests that aryl phosphonazidates like this compound may also possess a degree of thermal stability at lower temperatures. However, like many organic azides, they should be handled with care as rapid heating can lead to uncontrolled decomposition. orgsyn.org

Table 1: General Thermal Decomposition Pathway of a Phosphinic Azide

| Reactant | Key Process | Intermediate | Gaseous Byproduct |

| Phosphinic Azide | Curtius-type Rearrangement | Metaphosphonimidate | Nitrogen (N₂) |

Photolytic Degradation Pathways

The photolysis of organophosphorus azides and aryl azides provides a pathway to reactive nitrene intermediates. beilstein-journals.orgjircas.go.jp Upon irradiation with ultraviolet light, this compound is expected to lose a molecule of nitrogen to generate a singlet phosphononitrene. This highly electrophilic species can then undergo several transformations:

Curtius-like Rearrangement (Harger Reaction): The singlet nitrene can rearrange to the same metaphosphonimidate intermediate formed in the thermal decomposition. wikipedia.orgslideshare.net

Intersystem Crossing: The initial singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene, which has a different reactivity profile, often participating in radical-type reactions. beilstein-journals.org

Reactions with Solvent: The singlet nitrene is highly reactive and can react with the solvent, for example, through C-H insertion reactions. researchgate.net

Dimerization: In the absence of other reactive partners, the nitrene intermediates can dimerize to form azo compounds. beilstein-journals.org

The specific pathway followed will depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species. beilstein-journals.orgnih.gov

Hydrolytic Stability and Degradation in Aqueous Environments

The hydrolytic stability of phosphonates and related esters is highly dependent on the pH of the aqueous environment. nih.gov Hydrolysis can proceed via cleavage of either the P-O or C-O bond, though for phosphonates, P-O cleavage is common. nih.gov

Acidic Conditions: Under acidic conditions, the hydrolysis of phenyl esters of phosphonic acids can be relatively slow. The protonation of the phosphoryl oxygen activates the phosphorus atom toward nucleophilic attack by water. Generally, phenyl groups are more stable to acidic hydrolysis compared to alkyl groups in similar esters. nih.gov

Basic Conditions: In basic media, hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This process generally leads to the cleavage of the P-OPh bond, releasing phenol (B47542) or a phenoxide ion.

The azide group itself can also be susceptible to hydrolysis, particularly under acidic conditions, which could lead to the formation of phenylphosphonic acid and hydrazoic acid.

Identification of Decomposition Products

Based on the decomposition pathways described above, the following products could be anticipated from the degradation of this compound:

Table 2: Potential Decomposition Products of this compound

| Decomposition Method | Primary Products | Subsequent Products |

| Thermal | Metaphosphonimidate, Nitrogen gas | Oligomers/Polymers of the intermediate |

| Photolytic | Phosphononitrene, Nitrogen gas | Metaphosphonimidate, Azo compounds, Solvent adducts |

| Hydrolytic | Phenylphosphonic acid, Phenol, Hydrazoic acid | Salts of the primary products |

Factors Influencing Compound Stability

The stability of this compound is influenced by several key environmental and experimental factors:

Temperature: As the primary driver for thermal decomposition, temperature is the most critical factor. Elevated temperatures will promote the Curtius-type rearrangement and the release of nitrogen gas. commonorganicchemistry.com

pH: The rate of hydrolytic degradation is strongly pH-dependent. The compound is expected to be more stable in neutral aqueous solutions than in strongly acidic or basic conditions. nih.gov

Solvent: The choice of solvent can influence stability, particularly in photolytic reactions where the solvent can react with the generated nitrene intermediate. beilstein-journals.org In general, inert, aprotic solvents would be preferred for storage and handling to minimize degradation.

Light: Exposure to UV light can induce photolytic decomposition and should be avoided if degradation is not desired. jircas.go.jp

Applications of Phenyl Phenylphosphonazidate in Synthetic Organic Chemistry

Utility as a Reagent in Organic Transformations

Phenyl phenylphosphonazidate serves as a key reagent in several important organic transformations. Its reactivity is primarily centered around the azide (B81097) functional group, which can undergo a variety of reactions, including cycloadditions and reactions with phosphines. The phenylphosphonate (B1237145) portion of the molecule often influences the reactivity and stability of the resulting products.

One of the notable applications of this compound is in the Staudinger reaction, where it reacts with phosphines to form phosphazenes. This transformation is a powerful method for the formation of phosphorus-nitrogen bonds and has been utilized in the synthesis of various nitrogen-containing compounds.

Participation in Heterocyclic Synthesis (e.g., Triazole Formation via Click Chemistry)

The azide functionality of this compound makes it an excellent participant in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." nih.gov Specifically, it readily reacts with terminal alkynes in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it a highly reliable method for the synthesis of triazole-containing molecules. researchgate.net

The resulting triazole products incorporating a phenylphosphonate moiety are of interest in medicinal chemistry and materials science due to the unique properties imparted by both the triazole ring and the organophosphorus group. The stability and functionality of the triazole ring make it a valuable linker in various chemical architectures. nih.gov

Table 1: Examples of Triazole Synthesis using Azide Precursors in Click Chemistry

| Azide Precursor | Alkyne Partner | Catalyst | Product | Reference |

| Phenyl Azide | Phenylacetylene | Copper(I) | 1,4-Diphenyl-1,2,3-triazole | mdpi.com |

| Benzyl Azide | Propargyl Alcohol | Copper(I) | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | nih.gov |

| Phenacyl Azide | Various Alkynes | Copper(I) | Substituted 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazoles | researchgate.net |

Role in the Generation of Reactive Intermediates (e.g., Nitrenes, Phosphonamidates)

This compound can serve as a precursor for the generation of highly reactive intermediates, namely nitrenes and phosphonamidates.

Nitrenes: Upon thermal or photochemical decomposition, this compound can extrude a molecule of dinitrogen to generate a transient phenylphosphononitrene intermediate. researchgate.net These nitrenes are highly reactive species that can undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, and rearrangement reactions. nih.govacs.org The generation of nitrenes from azidoformates through visible light photosensitization has been shown to selectively produce triplet nitrenes, which are useful in aziridination reactions. nih.gov The study of phenylnitrene, a related intermediate, has shown that it can exist in both singlet and triplet states, each with distinct reactivity. researchgate.net

Phosphonamidates: this compound can react with nucleophiles, such as amines and alcohols, to form phosphonamidates. mdpi.comresearchgate.net This transformation provides a direct route to these important organophosphorus compounds, which are analogues of amino acids and have applications in medicinal chemistry. The reaction likely proceeds through a phosphonylaminium salt intermediate. mdpi.com One-pot sequential reactions of phosphonites with iodine and amines have also been developed as an efficient method for phosphonamidate synthesis. researchgate.net

Precursor for Other Organophosphorus Compounds

Beyond the generation of reactive intermediates, this compound can be utilized as a starting material for the synthesis of other valuable organophosphorus compounds. The phosphorus center can be targeted for various transformations, allowing for the introduction of different functional groups.

For instance, the azide group can be reduced to an amine, providing access to aminophosphonates. Furthermore, nucleophilic substitution at the phosphorus center can lead to the formation of a variety of phosphonate (B1237965) esters and phosphonamides by reacting with different alcohols or amines, respectively. mdpi.com

Stereoselective and Enantioselective Applications

The field of asymmetric synthesis has seen the development of methods to prepare P-stereogenic organophosphorus compounds, which are valuable as chiral ligands and catalysts. nih.gov While specific examples involving this compound are not extensively documented, the general strategies for creating P-chiral centers can be conceptually applied.

The catalytic asymmetric synthesis of P-stereogenic compounds often involves the desymmetrization of prochiral precursors or the kinetic resolution of racemic mixtures. nih.govmdpi.com Chiral catalysts, including organocatalysts and transition metal complexes, are employed to control the stereochemical outcome of reactions at the phosphorus center. nih.govmdpi.com For example, the enantioselective synthesis of γ-phenyl-γ-amino vinyl phosphonates has been achieved through the Horner-Wadsworth-Emmons olefination of α-amino aldehydes. researchgate.net The development of chiral N-phosphonyl imines has also provided a route to asymmetric reactions. mdpi.com Given these advancements, it is plausible that chiral variants of this compound could be employed in stereoselective transformations, or that the phenylphosphonate moiety could be incorporated into chiral ligands for asymmetric catalysis.

Structure Reactivity Relationships in Phenylphosphonazidate Systems

Impact of Phenyl Ring Substituents on Azide (B81097) Reactivity

The nature of the substituent on the phenyl ring of phenyl phenylphosphonazidate can significantly alter the reactivity of the azide group. Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups modify the electron density distribution within the molecule, which in turn affects the rate and mechanism of reactions involving the azide moiety, such as cycloadditions or reactions with phosphines (Staudinger reaction).

The following table illustrates the qualitative impact of various substituents on the reactivity of a generic aryl azide system, which serves as a model to understand the expected trends for this compound. The reactivity can be quantified by observing the rate constants of a specific reaction, for instance, a [3+2] cycloaddition.

| Substituent (Position) | Electronic Nature | Expected Impact on Azide Electrophilicity | Illustrative Relative Rate Constant (k_rel) |

|---|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Increase | 5.2 |

| -CN (para) | Moderately Electron-Withdrawing | Increase | 3.8 |

| -Cl (para) | Weakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Slight Increase | 1.5 |

| -H (Unsubstituted) | Neutral | Baseline | 1.0 |

| -CH₃ (para) | Weakly Electron-Donating | Decrease | 0.6 |

| -OCH₃ (para) | Strongly Electron-Donating (Resonance) / Weakly Withdrawing (Inductive) | Decrease | 0.3 |

This table provides illustrative data based on general principles of aryl azide reactivity to demonstrate the expected trends for substituted this compound.

Electronic Effects (Inductive and Resonance)

The electronic influence of a substituent is a combination of its inductive and resonance effects.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups with high electronegativity, such as halogens or a nitro group, exert a negative inductive effect (-I), pulling electron density away from the phenyl ring and the attached phosphonazidate group. This can make the azide group more electrophilic. Conversely, alkyl groups have a positive inductive effect (+I), donating electron density and potentially decreasing the electrophilicity of the azide.

Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, like methoxy (B1213986) (-OCH₃), can donate electron density to the ring through a positive resonance effect (+R). This increases the electron density at the ortho and para positions. Electron-withdrawing groups with multiple bonds, such as a nitro group (-NO₂), can withdraw electron density from the ring via a negative resonance effect (-R).

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms and the physical blockage that can impede a chemical reaction. In the this compound system, bulky substituents on the phenyl ring, particularly in the ortho positions, can obstruct the approach of a reactant to the azide functional group.

For example, a reaction that requires the formation of a cyclic transition state, such as a [3+2] cycloaddition, can be significantly slowed down by large ortho-substituents. The steric bulk of groups like tert-butyl or even multiple methyl groups can create a crowded environment around the reaction center, increasing the activation energy of the reaction.

The impact of steric hindrance is generally more pronounced for reactions with highly ordered transition states. In organophosphorus chemistry, the stereochemistry and reaction rates are often influenced by the size of the substituents attached to the phosphorus atom and adjacent aromatic rings. Therefore, when designing syntheses involving substituted phenyl phenylphosphonazidates, the steric profile of the substituents must be carefully considered to ensure that the desired reaction pathway is not sterically prohibited.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative structure-reactivity relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. These models are powerful tools for predicting the reactivity of new compounds and for gaining insight into reaction mechanisms.

A common approach in QSRR is the use of the Hammett equation, which relates the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to the electronic properties of the substituent. The Hammett equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

For a series of substituted phenyl phenylphosphonazidates, a QSRR model could be developed by measuring the rate constants for a particular reaction (e.g., Staudinger reaction) and correlating them with various molecular descriptors. These descriptors can include Hammett constants, as well as computational parameters representing steric, electronic, and hydrophobic properties. The resulting model could then be used to predict the reactivity of other substituted phenyl phenylphosphonazidates.

The development of a robust QSRR model typically involves the following steps:

Data Set Selection: A diverse set of substituted phenyl phenylphosphonazidates with known reactivity data is chosen.

Descriptor Calculation: A variety of theoretical molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Such a QSRR study on this compound systems would provide valuable quantitative insights into the structure-reactivity relationships governing this class of compounds.

Future Research Directions and Advanced Methodologies for Phenyl Phenylphosphonazidate

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and scalable methods for the synthesis of phenyl phenylphosphonazidate. Traditional methods for creating analogous phosphonic acids often involve multi-step processes that may utilize harsh reagents. researchgate.netbeilstein-journals.org The development of novel synthetic strategies could draw from recent advancements in organophosphorus chemistry. wikipedia.org

Key areas for exploration include:

Green Chemistry Approaches: Investigating synthetic routes that utilize non-toxic solvents, reduce waste generation, and operate under milder reaction conditions will be a primary objective. This aligns with the broader trend in chemical synthesis towards sustainability. chim.it

One-Pot Syntheses: Designing one-pot procedures that combine multiple reaction steps without the need for intermediate purification can significantly improve efficiency and yield. For instance, a one-pot Kabachnik-Fields reaction or aza-Pudovik reaction could be adapted for related structures. researchgate.netchim.it

Alternative Starting Materials: Exploring the use of readily available and less hazardous starting materials is another avenue for sustainable synthesis. This could involve moving away from traditional chlorinating agents or developing routes that utilize alternative phosphorus sources.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic P-N Bond Formation | High efficiency, selectivity, and reduced waste. | Screening of catalysts (e.g., transition metals) for the direct azidation of phenyl phenylphosphonate (B1237145) precursors. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Optimization of reaction conditions in a continuous flow reactor to maximize yield and purity. |

| Biocatalysis | High selectivity and environmentally benign conditions. | Identification and engineering of enzymes capable of catalyzing the formation of the phosphonazidate linkage. |

Exploration of Catalytic Approaches in Azidation Reactions

The introduction of the azide (B81097) group is a critical step in the synthesis of this compound. Future research is expected to heavily focus on catalytic methods to achieve this transformation more effectively. Transition metal catalysis has shown significant promise in a wide range of azidation reactions, offering pathways that are often more efficient and selective than traditional methods. chinesechemsoc.org

Potential catalytic approaches to be investigated include:

Copper-Catalyzed Azidation: Copper catalysts have been successfully employed in the azidation of various organic molecules. chinesechemsoc.org Exploring copper-catalyzed routes for the azidation of a suitable phenyl phenylphosphonate precursor could offer a milder and more efficient synthetic pathway.

Iron-Catalyzed Reactions: Iron catalysis presents an attractive option due to the low cost and low toxicity of iron. chinesechemsoc.org Developing iron-catalyzed methods for P-N bond formation could provide a more sustainable approach to synthesizing this compound. chinesechemsoc.org

Photocatalysis: The use of light to drive chemical reactions offers unique opportunities for novel reactivity. Photocatalytic methods for C–P bond formation have been explored, and similar principles could be applied to the formation of the P-N bond in this compound. rsc.org

High-Throughput Screening for New Reactivity Patterns

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing existing ones. azolifesciences.comunchainedlabs.com The application of HTS to this compound could rapidly identify novel reactivity patterns and reaction conditions. nih.gov This automated approach allows for the parallel execution of a large number of experiments, making it ideal for screening various catalysts, solvents, and other reaction parameters. researchgate.netnih.gov

A hypothetical HTS workflow for this compound could involve:

Library Design: Creation of a diverse library of potential reactants, catalysts, and additives.

Automated Reaction Setup: Use of robotic systems to dispense reagents into multi-well plates.

Rapid Analysis: Implementation of fast analytical techniques, such as mass spectrometry or spectroscopy, to determine the outcome of each reaction.

Data Analysis: Utilization of software to analyze the large datasets generated and identify "hits" – promising new reactions or conditions.

| Screening Parameter | Objective | Example Variables |

| Catalyst Screening | Identify efficient catalysts for novel transformations. | Transition metal complexes, organocatalysts. |

| Solvent Screening | Determine the optimal solvent for a given reaction. | Polar aprotic, polar protic, nonpolar solvents. |

| Reaction Condition Optimization | Fine-tune parameters to maximize yield and selectivity. | Temperature, pressure, reactant concentrations. |

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in situ spectroscopic techniques will be indispensable. These methods allow for the real-time monitoring of reacting species, providing valuable insights into reaction kinetics and the identification of transient intermediates. wiley.com

Key spectroscopic techniques that could be applied include:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. acs.orgnih.govnih.govmdpi.com In situ ³¹P NMR, in particular, would be highly valuable for tracking the transformation of phosphorus-containing species throughout a reaction. wiley.com

In Situ IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of molecules, allowing for the identification of functional groups and the monitoring of their changes during a reaction.

In Situ Mass Spectrometry: This technique can be used to identify and quantify the species present in a reaction mixture, including short-lived intermediates.

Deeper Theoretical Insights into Complex Reaction Dynamics

Computational chemistry and theoretical studies offer a powerful complement to experimental investigations. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the factors that control reactivity and selectivity. acs.org

Future theoretical work on this compound could focus on:

Mechanism of Formation: Computational modeling of the transition states and intermediates involved in the synthesis of this compound to identify the lowest energy pathway.

Reactivity Prediction: Using computational methods to predict the reactivity of this compound with various substrates, guiding the design of new reactions.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental spectra.

Computational studies have been instrumental in understanding the mechanism of related reactions, such as the Staudinger reaction between phosphines and azides. researchgate.netnih.govresearchgate.netacs.org Similar approaches can be applied to gain a deeper understanding of the chemistry of this compound.

Investigation of Solid-State Reactivity and Structure

The solid-state properties of organophosphorus compounds can significantly influence their reactivity and stability. acs.org Future research should include a thorough investigation of the solid-state chemistry of this compound.

Areas of focus would include:

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound to understand its molecular geometry, packing, and intermolecular interactions.

Solid-State NMR: Using solid-state NMR to study the structure and dynamics of the compound in its solid form.

Solid-Phase Synthesis: Exploring the use of solid-phase synthesis techniques, which can simplify product purification and allow for the development of combinatorial libraries. organic-chemistry.org

Understanding the solid-state behavior of this compound is not only of fundamental interest but also has practical implications for its storage, handling, and potential applications in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.